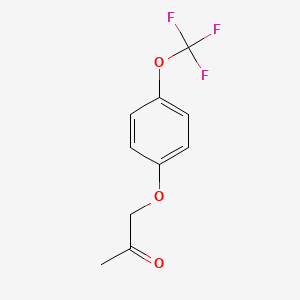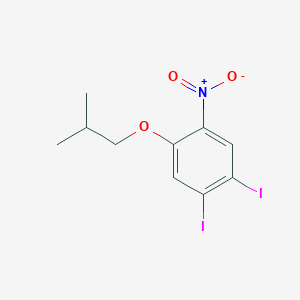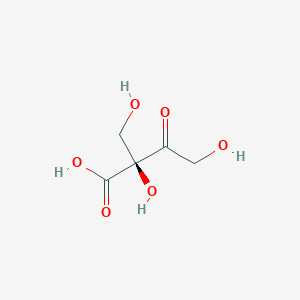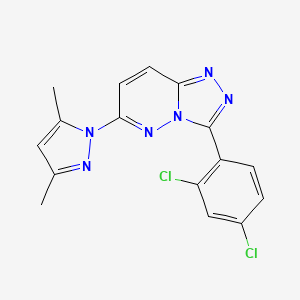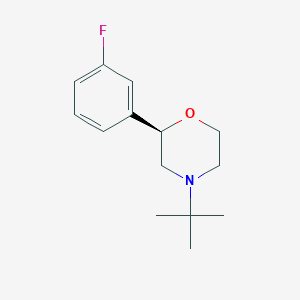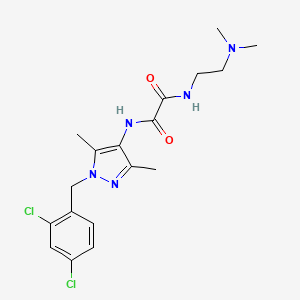
C18H23Cl2N5O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H23Cl2N5O2 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, amines, and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H23Cl2N5O2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the creation of the main carbon skeleton through reactions such as alkylation or acylation.
Introduction of functional groups: Chlorides, amines, and other functional groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch processing: Where the reactions are carried out in large batches.
Continuous flow processing: Where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
C18H23Cl2N5O2: undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C18H23Cl2N5O2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of C18H23Cl2N5O2 involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
C18H23Cl2N5O2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other chlorinated amines or amides.
Uniqueness: The specific arrangement of functional groups in
Properties
Molecular Formula |
C18H23Cl2N5O2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[2-(dimethylamino)ethyl]oxamide |
InChI |
InChI=1S/C18H23Cl2N5O2/c1-11-16(22-18(27)17(26)21-7-8-24(3)4)12(2)25(23-11)10-13-5-6-14(19)9-15(13)20/h5-6,9H,7-8,10H2,1-4H3,(H,21,26)(H,22,27) |
InChI Key |
NKXFJTMMWIPOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



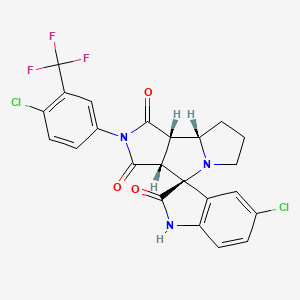


methanone](/img/structure/B12631333.png)
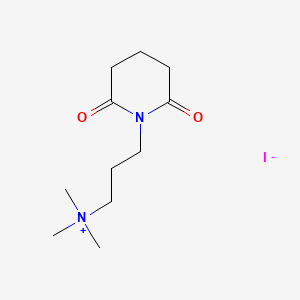
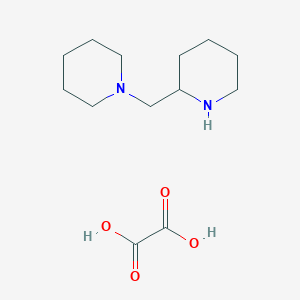
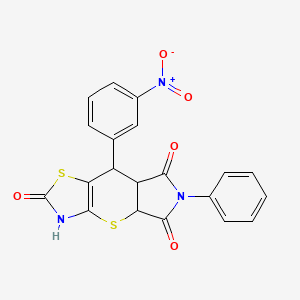
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
